

"Thalidomide-5-O-C6-NH2 hydrochloride" solubility and preparation for experiments

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Compound of Interest

Compound Name: *Thalidomide-5-O-C6-NH2*
hydrochloride

Cat. No.: *B10861403*

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Application Notes and Protocols for Thalidomide-5-O-C6-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-O-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amino linker. This compound is a valuable tool in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This targeted protein degradation strategy offers a novel therapeutic modality for various diseases.

This document provides detailed information on the solubility of **Thalidomide-5-O-C6-NH2 hydrochloride** and protocols for its preparation for in vitro and in vivo experiments.

Data Presentation

Chemical Information

Property	Value
Chemical Name	4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
Molecular Formula	C ₁₉ H ₂₄ ClN ₃ O ₅
Molecular Weight	409.86 g/mol
CAS Number	2245697-88-3[1]

Solubility Data

Solvent	Concentration	Remarks
DMSO	83.33 mg/mL (195.19 mM)	Sonication is recommended to aid dissolution.[1]
Water	25 mg/mL (61.00 mM)	Sonication is recommended to aid dissolution.[1]

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **Thalidomide-5-O-C6-NH2 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Determine the required concentration and volume of the stock solution. A common stock concentration for in vitro assays is 10 mM.

- Calculate the mass of **Thalidomide-5-O-C6-NH2 hydrochloride** needed. For example, to prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 409.86 \text{ g/mol} \times 1000 \text{ mg/g} = 4.0986 \text{ mg}$
- Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.[\[2\]](#)

Preparation for In Vitro Cellular Assays

Materials:

- **Thalidomide-5-O-C6-NH2 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- Sterile microcentrifuge tubes or plates

Protocol:

- Thaw the stock solution at room temperature.
- Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

- Add the diluted compound to the cells in culture.
- Include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experimental design.^[3]
- Incubate the cells for the desired period before proceeding with downstream analysis (e.g., Western blot for protein degradation).

Preparation for In Vivo Experiments

The following are example formulations for in vivo administration of similar thalidomide analogs and can be adapted for **Thalidomide-5-O-C6-NH2 hydrochloride**. The optimal formulation may vary depending on the animal model and route of administration and should be determined empirically.

Formulation 1: PEG300, Tween-80, and Saline^[4]

Materials:

- **Thalidomide-5-O-C6-NH2 hydrochloride**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol (for a 1 mL final volume):^[4]

- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is clear.

- Add 450 μL of saline to bring the final volume to 1 mL. Mix well.

Formulation 2: SBE- β -CD in Saline^[4]

Materials:

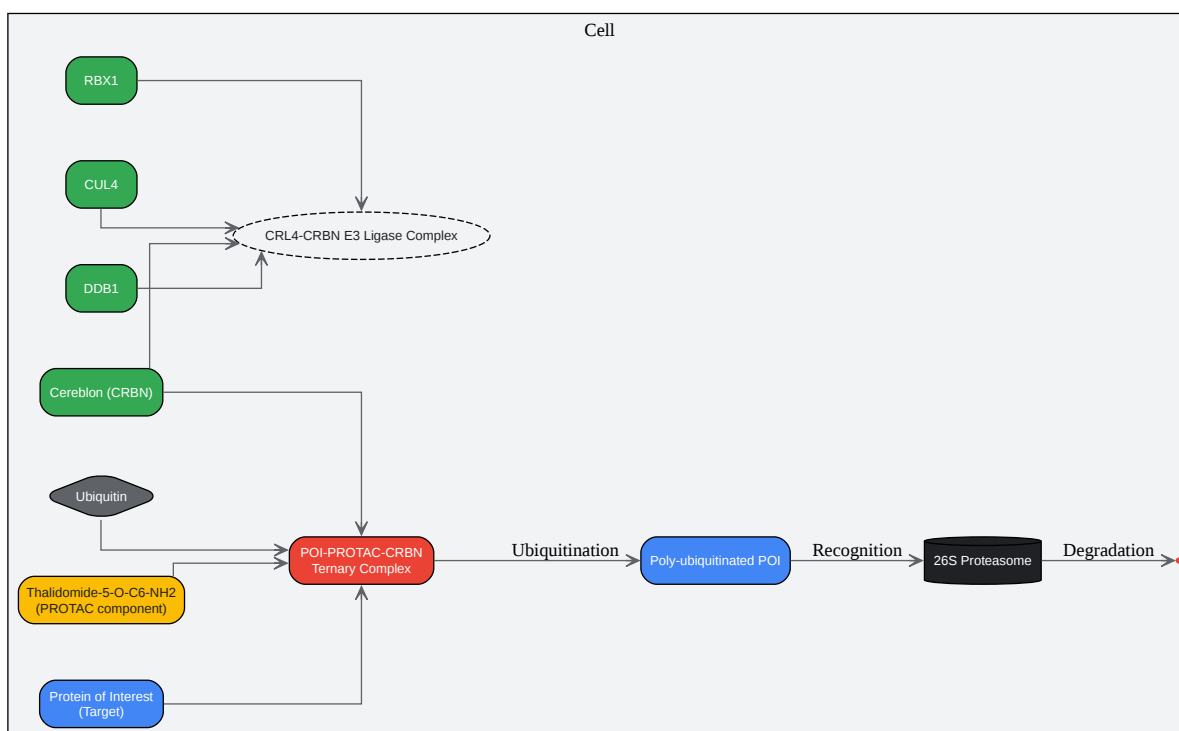
- **Thalidomide-5-O-C6-NH₂ hydrochloride**
- DMSO
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Saline (0.9% NaCl)

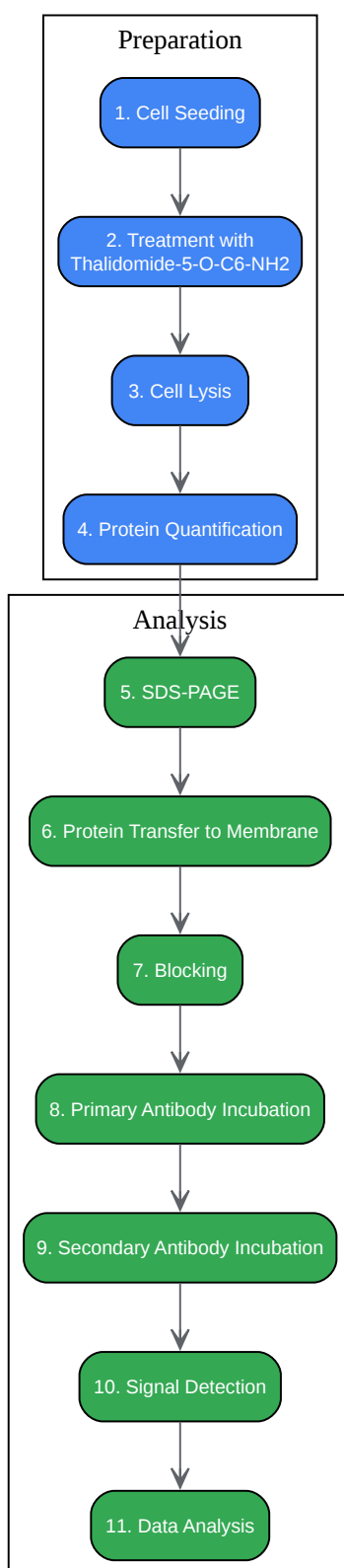
Protocol (for a 1 mL final volume):^[4]

- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 μL of the DMSO stock solution.
- Add 900 μL of the 20% SBE- β -CD in saline solution.
- Mix thoroughly. Sonication may be required to achieve a clear solution or a fine suspension.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation





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